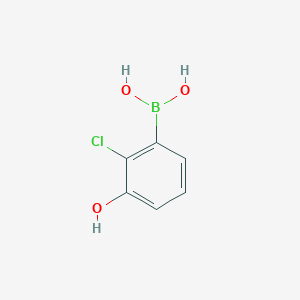
(2-Chloro-3-hydroxyphenyl)boronic acid
Overview
Description
“(2-Chloro-3-hydroxyphenyl)boronic acid” is a boronic acid derivative. Boronic acids are known for their mild Lewis acidity and stability, making them important in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic compounds. For instance, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Chemical Reactions Analysis
Boronic acids, including “(2-Chloro-3-hydroxyphenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Another reaction involving boronic acids is the protodeboronation of pinacol boronic esters .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
(2-Chloro-3-hydroxyphenyl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This reaction is facilitated by a palladium catalyst and is significant in synthesizing complex organic molecules, pharmaceuticals, and polymers .
Synthesis of Boron/Nitrogen-Doped Polymer Nano/Microspheres
This compound can be used to synthesize boron/nitrogen-doped polymer nano/microspheres through hydrothermal polymerization with formaldehyde and ammonia. These nano/microspheres have potential applications in catalysis, drug delivery, and as adsorbents .
Sensing Applications
Boronic acids, including (2-Chloro-3-hydroxyphenyl)boronic acid, exhibit interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions are exploited in various sensing applications, which can be either homogeneous assays or heterogeneous detection systems .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis is an area of study where this compound could be relevant. The kinetics of hydrolysis depends on the substituents in the aromatic ring and is significantly influenced by pH levels, particularly at physiological pH .
Selection for Suzuki–Miyaura Coupling
The selection of boron reagents like (2-Chloro-3-hydroxyphenyl)boronic acid for Suzuki–Miyaura coupling is based on the mild and functional group tolerant reaction conditions, stability, preparation ease, and environmentally benign nature of organoboron reagents .
Safety and Hazards
Future Directions
Boronic acids are increasingly utilized in diverse areas of research. Their interactions with diols and strong Lewis bases lead to their utility in various sensing applications. They are also used in biochemical tools for various purposes, including interference in signaling pathways, enzyme inhibition, and cell delivery systems .
Mechanism of Action
Target of Action
The primary target of (2-Chloro-3-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .
Pharmacokinetics
It’s known that the compound is used as a reagent in the suzuki-miyaura coupling reactions , suggesting that its bioavailability is likely dependent on the specific conditions of the reaction.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds . It’s also used to synthesize boron/nitrogen-doped polymer nano/microspheres by hydrothermal polymerization with formaldehyde and ammonia .
Action Environment
The action of (2-Chloro-3-hydroxyphenyl)boronic acid is influenced by environmental factors such as the pH of the reaction environment . The rate of the Suzuki-Miyaura coupling reaction, in which the compound is involved, is considerably accelerated at physiological pH . Additionally, the compound is relatively stable, readily prepared, and generally environmentally benign .
properties
IUPAC Name |
(2-chloro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXYVKGHSCGXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668957 | |
| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-hydroxyphenyl)boronic acid | |
CAS RN |
854778-29-3 | |
| Record name | (2-Chloro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50668957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




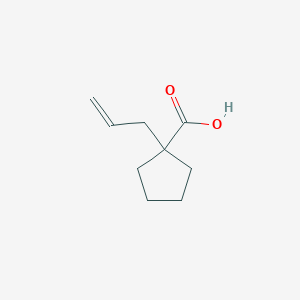
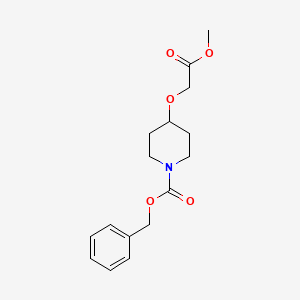
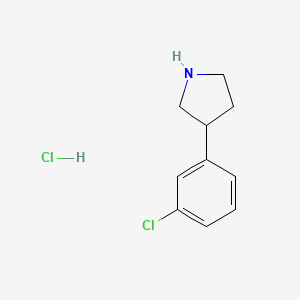
![2-[(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amino]ethanol hydrochloride](/img/structure/B1419479.png)
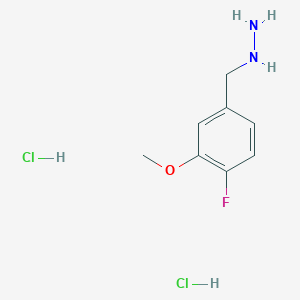
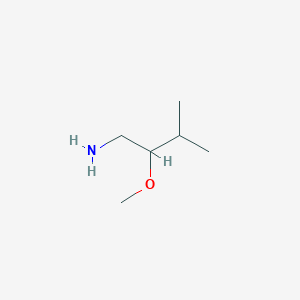
![{[1-(2-Methylbenzyl)piperidin-4-YL]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride](/img/structure/B1419483.png)
![[2-(Morpholin-4-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1419484.png)
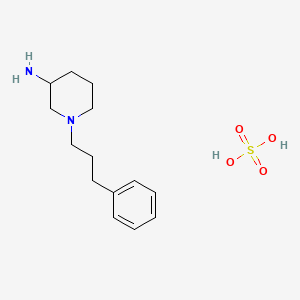
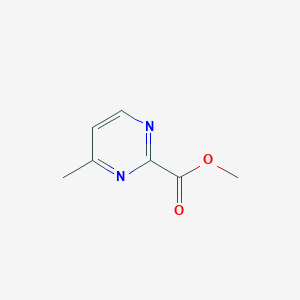
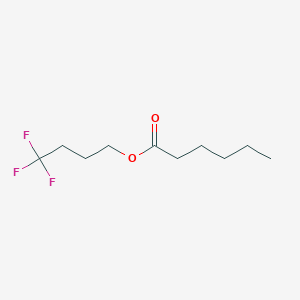
![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)
![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)